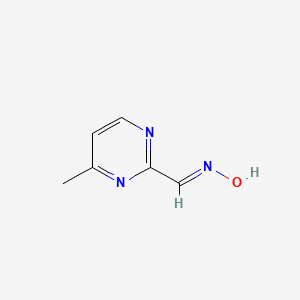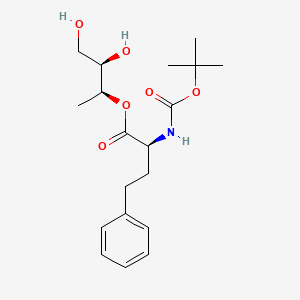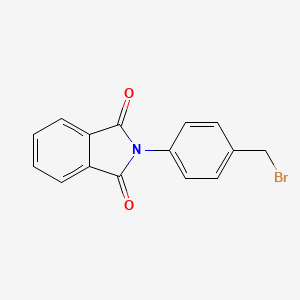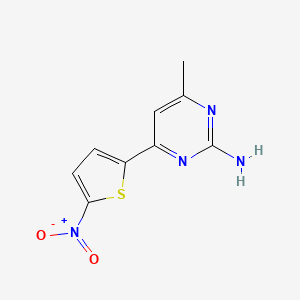
2-Isopropyl-6-propoxypyrimidin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isopropyl-6-propoxypyrimidin-4(1H)-one is an organic compound belonging to the pyrimidinone family Pyrimidinones are heterocyclic aromatic organic compounds containing a pyrimidine ring with a keto group This specific compound is characterized by the presence of isopropyl and propoxy substituents at the 2 and 6 positions, respectively
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-6-propoxypyrimidin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-chloropyrimidine, isopropylamine, and propyl alcohol.
Nucleophilic Substitution: The first step involves the nucleophilic substitution of 2-chloropyrimidine with isopropylamine to form 2-isopropylpyrimidine.
Alkylation: The next step is the alkylation of 2-isopropylpyrimidine with propyl alcohol in the presence of a base such as potassium carbonate to introduce the propoxy group at the 6 position.
Cyclization: The final step involves cyclization to form the pyrimidinone ring, which can be achieved through heating under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-Isopropyl-6-propoxypyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as dihydropyrimidinones.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the pyrimidine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidinones.
科学的研究の応用
2-Isopropyl-6-propoxypyrimidin-4(1H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 2-Isopropyl-6-propoxypyrimidin-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but may include inhibition of enzyme activity or interference with cellular signaling pathways.
類似化合物との比較
Similar Compounds
2-Isopropyl-4(1H)-pyrimidinone: Lacks the propoxy group at the 6 position.
6-Propoxy-4(1H)-pyrimidinone: Lacks the isopropyl group at the 2 position.
2-Methyl-6-propoxypyrimidin-4(1H)-one: Has a methyl group instead of an isopropyl group at the 2 position.
Uniqueness
2-Isopropyl-6-propoxypyrimidin-4(1H)-one is unique due to the presence of both isopropyl and propoxy substituents, which can influence its chemical reactivity and biological activity. This combination of substituents may confer specific properties that are not observed in similar compounds, making it a valuable compound for research and industrial applications.
特性
分子式 |
C10H16N2O2 |
|---|---|
分子量 |
196.25 g/mol |
IUPAC名 |
2-propan-2-yl-4-propoxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H16N2O2/c1-4-5-14-9-6-8(13)11-10(12-9)7(2)3/h6-7H,4-5H2,1-3H3,(H,11,12,13) |
InChIキー |
YNFREXXADPEHDG-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=CC(=O)NC(=N1)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Bromo-2,3-dihydrobenzo[b]oxepin-4(5H)-one](/img/structure/B13103587.png)
![2-(4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-A]pyridin-3-YL)aniline](/img/structure/B13103597.png)


![1-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylicacid](/img/structure/B13103621.png)

![[1,2,4]Thiadiazolo[2,3-a]pyridin-4-ium, 2-(ethylamino)-, chloride](/img/structure/B13103635.png)


![2-[3-(2,3-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13103661.png)

![((3AR,4R,6R,6aR)-6-(2-amino-6-oxo-1H-purin-9(6H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl acetate](/img/structure/B13103673.png)


